molecular formula C17H12N2O3 B2591786 Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate CAS No. 327106-16-1

Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate

Cat. No.: B2591786
CAS No.: 327106-16-1
M. Wt: 292.294
InChI Key: QCUTVLVBHNSNHX-UHFFFAOYSA-N
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Description

Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives

Preparation Methods

The synthesis of Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate typically involves a multi-step process. One efficient method involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method offers high yields and reusability of the catalyst, making it an attractive option for industrial production.

Chemical Reactions Analysis

Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal nanoparticles (e.g., CuO), iodine in ionic liquids, and sulfonic acid functionalized nanoporous silica . The major products formed from these reactions are typically other isoindoloquinazoline derivatives, which can be further modified for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tankyrase enzymes, which play a role in cellular processes and cancer development . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate can be compared with other similar compounds, such as 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives . These compounds share a similar core structure but differ in their functional groups and specific biological activities. The unique features of this compound, such as its specific interactions with molecular targets, make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 5-oxo-11H-isoindolo[2,1-a]quinazoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-22-17(21)10-6-7-13-14(8-10)19-9-11-4-2-3-5-12(11)15(19)18-16(13)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUTVLVBHNSNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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